molecular formula C14H13ClN2O2S B5511449 5-(4-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

5-(4-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

Cat. No.: B5511449
M. Wt: 308.8 g/mol
InChI Key: MTHYUYCHPXSICZ-FMIVXFBMSA-N
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Description

5-(4-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C14H13ClN2O2S and its molecular weight is 308.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.0386265 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-(4-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is a thiazole derivative with potential biological activities that have garnered attention in medicinal chemistry. This compound, identified by its CAS number 83539-49-5, exhibits a molecular formula of C14H13ClN2O2S and a molecular weight of 308.78 g/mol . This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antitumor Activity

Research has indicated that compounds with the thiazole structure often demonstrate significant antitumor properties. A study evaluating various derivatives of thiazolones found that specific analogs exhibited promising inhibitory effects on multiple cancer cell lines, including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma) . The compound this compound was noted for its moderate to strong antiproliferative activity against these cell lines.

Cell LineIC50 Value (µM)
Huh712
Caco28
MDA-MB 23110

These findings suggest that the compound may act through the inhibition of specific kinases involved in cell proliferation and survival pathways.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets. Notably, it has been identified as a potential inhibitor of DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which plays a critical role in cell cycle regulation and apoptosis . The compound demonstrated an IC50 value of approximately 0.070 µM against DYRK1A, indicating potent inhibitory activity.

In Vitro Studies

In vitro studies have been conducted to assess the compound's effects on tumor cell lines. For instance, a comparative analysis showed that while the compound exhibited significant inhibitory effects on cancer cells, it did not adversely affect normal fibroblast cells at concentrations below 25 µM . This selectivity is crucial for developing therapeutic agents with minimal side effects.

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications in the thiazole ring and substituents significantly influence the biological activity of the compound. Variations in substituents at the benzylidene position were found to enhance or diminish antitumor efficacy . This information is vital for designing more effective derivatives.

Properties

IUPAC Name

(5E)-5-[(4-chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c15-11-3-1-10(2-4-11)9-12-13(18)16-14(20-12)17-5-7-19-8-6-17/h1-4,9H,5-8H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHYUYCHPXSICZ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC=C(C=C3)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(C=C3)Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.